

# Application Note: Quantification of Procyanidin A2 by HPLC-UV

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Compound of Interest		
Compound Name:	Procyanidin A2	
Cat. No.:	B192183	Get Quote

### **Abstract**

This application note details a validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of **Procyanidin A2**. The described protocol is specific, accurate, and reproducible, making it suitable for routine quality control and research applications in the pharmaceutical and nutraceutical industries. The method utilizes a reversed-phase C18 column and gradient elution to achieve excellent separation and quantification of **Procyanidin A2**.

## Introduction

**Procyanidin A2** is a type of proanthocyanidin, a class of flavonoids found in various plant sources, including litchi, horse chestnut, and cranberries. It is known for its potent antioxidant and anti-inflammatory properties, making it a compound of significant interest for drug development and nutraceutical applications. Accurate and reliable quantification of **Procyanidin A2** in raw materials and finished products is crucial for ensuring product quality and efficacy. This application note provides a detailed protocol for the quantification of **Procyanidin A2** using a robust HPLC-UV method.

## **Experimental**

- 2.1. Instrumentation and Materials
- HPLC system with a UV detector



- Analytical balance
- Volumetric flasks and pipettes
- Syringe filters (0.45 μm)
- HPLC grade acetonitrile, methanol, and water
- Acetic acid (analytical grade)
- **Procyanidin A2** reference standard (>98% purity)

#### 2.2. Chromatographic Conditions

A validated HPLC method was employed for the quantification of **Procyanidin A2**.[1][2] The chromatographic conditions are summarized in the table below.

Parameter	Condition
Column	Phenomenex® Luna 5u HILIC or equivalent C18 column (250 mm x 4.6 mm, 5 μm)
Mobile Phase	A: 2% Acetic acid in WaterB: Acetonitrile
Gradient Elution	0-4 min, 5% A; 5-9 min, 10% A; 10-14 min, 80% A
Flow Rate	1.0 mL/min
Injection Volume	20 μL
Detection	UV at 280 nm
Column Temperature	30°C
Run Time	Approximately 15 minutes

#### 2.3. Preparation of Standard Solutions

A stock solution of **Procyanidin A2** was prepared by accurately weighing and dissolving the reference standard in methanol.[1] Working standard solutions were then prepared by serial



dilution of the stock solution to achieve concentrations ranging from 7.7 to 250 µg/mL.[1][2]

#### 2.4. Sample Preparation

For the analysis of **Procyanidin A2** in plant extracts or other matrices, a suitable extraction method should be employed. A general procedure involves extracting the sample with methanol, followed by filtration through a  $0.45~\mu m$  syringe filter prior to injection into the HPLC system.

## **Results and Discussion**

#### 3.1. Method Validation

The HPLC-UV method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

#### 3.1.1. Linearity

The linearity of the method was established by constructing a calibration curve with six different concentrations of **Procyanidin A2**. The method demonstrated excellent linearity over the concentration range of 7.7 - 250  $\mu$ g/mL with a correlation coefficient ( $r^2$ ) of  $\geq$  0.9999.

#### 3.1.2. Precision and Accuracy

The precision of the method was determined by analyzing replicate injections of a standard solution. The relative standard deviation (RSD) values were found to be less than 5%, indicating good precision. The accuracy of the method was demonstrated by a high recovery rate of 96-98%.

#### 3.1.3. LOD and LOQ

The limit of detection (LOD) and limit of quantification (LOQ) were determined to be 1.25  $\mu$ g/mL and 2.50  $\mu$ g/mL, respectively.

#### 3.2. Quantitative Data Summary

The quantitative performance of the HPLC-UV method for **Procyanidin A2** is summarized in the table below.



Parameter	Result
Retention Time	~7 min
Linearity Range (μg/mL)	7.7 - 250
Correlation Coefficient (r²)	≥ 0.9999
Recovery (%)	96 - 98
Precision (RSD %)	< 5
LOD (μg/mL)	1.25
LOQ (μg/mL)	2.50

# Protocol: Quantification of Procyanidin A2 by HPLC-UV

- Instrument Setup:
  - Set up the HPLC system according to the chromatographic conditions outlined in section
     2.2.
  - Allow the system to equilibrate with the mobile phase until a stable baseline is achieved.
- Standard Preparation:
  - Accurately weigh approximately 10 mg of **Procyanidin A2** reference standard.
  - o Dissolve in a 10 mL volumetric flask with methanol to obtain a stock solution of 1 mg/mL.
  - Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations of 250, 125, 62.5, 31.25, 15.6, and 7.8 μg/mL.
- Sample Preparation:
  - Accurately weigh a known amount of the sample (e.g., 100 mg of plant extract).
  - Add 10 mL of methanol and sonicate for 15-20 minutes.



 $\circ$  Centrifuge the sample and filter the supernatant through a 0.45  $\mu m$  syringe filter into an HPLC vial.

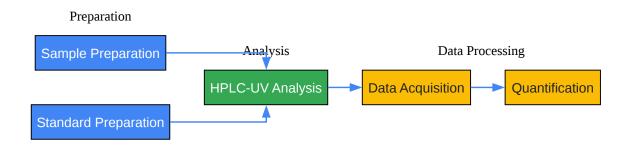
#### Analysis:

- Inject 20 μL of each standard solution and the sample solution into the HPLC system.
- Record the chromatograms and the peak areas for **Procyanidin A2**.

#### Calculation:

- Construct a calibration curve by plotting the peak area of the standard solutions against their concentration.
- Determine the concentration of **Procyanidin A2** in the sample by interpolating its peak area from the calibration curve.
- Calculate the final concentration in the original sample, taking into account the initial sample weight and dilution factors.

## Visualization of the Experimental Workflow



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Caption: Experimental workflow for **Procyanidin A2** quantification.

## Conclusion



The HPLC-UV method described in this application note is a reliable and robust method for the quantification of **Procyanidin A2**. The method is simple, rapid, and provides accurate and precise results, making it an ideal tool for quality control and research in various scientific fields.

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### References

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